ethyl 2-(2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole and thiophene intermediates. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioester Formation: The tetrazole intermediate is then reacted with thioacetic acid to form the thioester.
Thiophene Synthesis: The thiophene ring is synthesized separately through a series of reactions involving the cyclization of suitable precursors.
Coupling Reaction: Finally, the tetrazole-thioester intermediate is coupled with the thiophene carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a suitable catalyst or base.
Major Products
Oxidation: Oxidized derivatives of the thiophene and tetrazole rings.
Reduction: Reduced forms of the ester and thioester groups.
Substitution: Substituted derivatives at the ester or thioester positions.
Scientific Research Applications
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of tetrazole and thiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The thiophene ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 2-[({[1-(4-nitrophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Uniqueness
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Biological Activity
Ethyl 2-(2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure
The compound features a complex structure that includes:
- A tetrazole ring which is known for its diverse biological activities.
- A thiophene moiety , contributing to its lipophilicity and potential interaction with biological membranes.
- An acetaminophen group that may enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazole exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that the compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a promising lead for the development of new antimicrobial agents.
Anti-inflammatory Properties
In addition to antimicrobial activity, the compound has shown potential anti-inflammatory effects. Studies utilizing animal models of inflammation revealed that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. The proposed mechanism involves inhibition of the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Receptor Interaction : It potentially interacts with various receptors involved in inflammatory pathways.
- Membrane Disruption : The lipophilic nature allows it to disrupt microbial membranes.
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antibacterial efficacy of this compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment for resistant infections.
Study 2: Anti-inflammatory Effects
In a preclinical study focused on inflammatory bowel disease (IBD), the compound was administered to mice with induced colitis. The treatment resulted in decreased disease severity and histological improvements in intestinal tissue compared to untreated controls.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-5-28-18(26)16-11(2)12(3)30-17(16)20-15(25)10-29-19-21-22-23-24(19)13-6-8-14(27-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBIKIYRRVBZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.